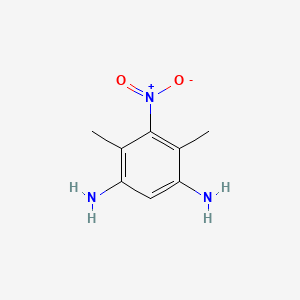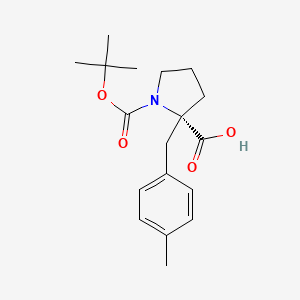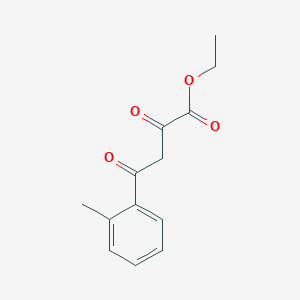
Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate
Descripción general
Descripción
The compound “Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate” is an ester derivative, which contains an ethyl group, a 2-methylphenyl group, and a 2,4-dioxobutanoate group. Ester compounds are often used in a wide range of applications, including in the production of polymers, plasticizers, resins, and more .
Molecular Structure Analysis
The molecular structure of this compound would consist of an ethyl group (C2H5), a 2-methylphenyl group (a phenyl group with a methyl group at the 2nd position), and a 2,4-dioxobutanoate group (a four-carbon chain with two carbonyl groups at the 2nd and 4th positions). The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
As an ester, this compound could undergo typical ester reactions such as hydrolysis, reduction, and transesterification . The presence of the 2-methylphenyl group could also influence its reactivity .Aplicaciones Científicas De Investigación
Synthesis of Diverse Chemical Compounds
Ethyl 4-aryl-2,4-dioxobutanoates are utilized in the stereoselective synthesis of cyclobutene derivatives, which can produce highly electron-deficient 1,3-dienes through electrocyclic ring-opening reactions (Yavari & Samzadeh‐Kermani, 1998). Additionally, reactions of ethyl 4-aryl-2,4-dioxobutanoates with diaminomaleonitrile and malononitrile lead to the formation of diverse compounds, including 5-(2-aryl-2-oxoethyl)-6-oxo-1,6-dihydropyrazine-2,3-dicarbontrile and ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate derivatives (Moloudi et al., 2018).
Formation of Isoxazole Derivatives
Ethyl 5-aroyl-4-pyrone-2-carboxylates react with hydroxylamine to produce ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates, which are useful in the synthesis of isoxazole derivatives (Obydennov et al., 2017).
Synthesis of Pyrazole Derivatives
Ethyl 2,3-dioxobutanoate-2-arylhydrazones undergo reactions to form ethyl 1-aryl-4-hydroxy-1H-3-pyrazolecarboxylates, which are significant in the synthesis of pyrazole derivatives (Patel et al., 1991).
Bioactivity Studies
Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate derivatives have been studied for various bioactivities. For example, certain derivatives have demonstrated antimicrobial and analgesic activities (Tirlapur & Noubade, 2010), while others have been evaluated for their antifungal and antibacterial properties (Abdel-Wahab et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-3-17-13(16)12(15)8-11(14)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWBXRFSGIUMMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



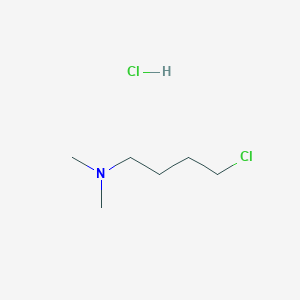

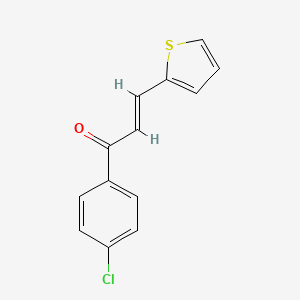
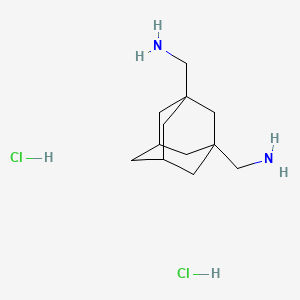
![3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B3038026.png)

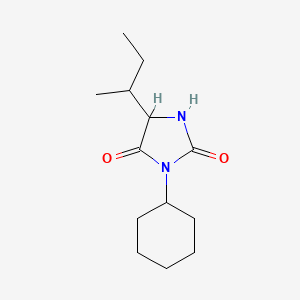
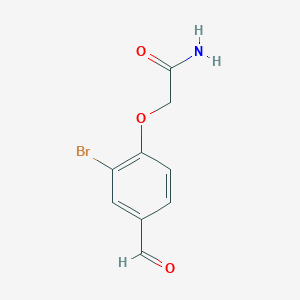

![(2E)-[(E)-(4-methylphenyl)diazenyl][(4-methylphenyl)hydrazono]acetonitrile](/img/structure/B3038031.png)
![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine](/img/structure/B3038033.png)
